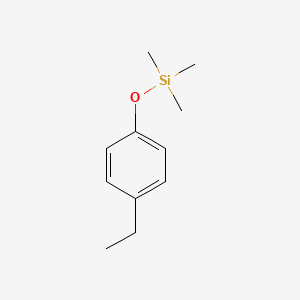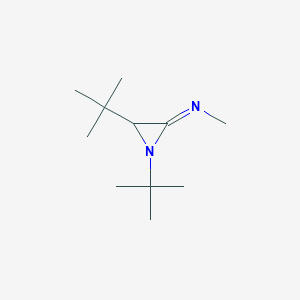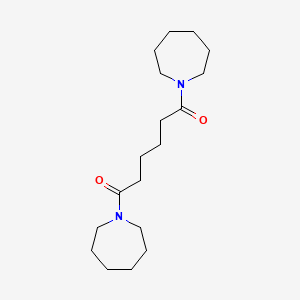
1-Methyl-3-nitro-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including its use as calcium channel blockers in the treatment of cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and ammonium acetate. The reaction is typically carried out under reflux conditions in an alcohol solvent or acetic acid . The use of catalysts such as magnetite/chitosan has been reported to enhance the efficiency of the synthesis, offering high yields and environmentally benign conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs one-pot synthesis techniques, which are advantageous due to their simplicity, cost-effectiveness, and scalability. The use of heterogeneous catalysts, such as magnetically recyclable nanocatalysts, is common in industrial settings to facilitate easy separation and reuse of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-nitro-1,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-nitro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as antihypertensive agents .
Comparación Con Compuestos Similares
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the management of angina and hypertension.
Uniqueness: 1-Methyl-3-nitro-1,4-dihydropyridine is unique due to the presence of both a methyl and a nitro group, which can influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can lead to differences in its biological activity and therapeutic potential compared to other 1,4-dihydropyridine derivatives .
Propiedades
Número CAS |
23493-04-1 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-methyl-3-nitro-4H-pyridine |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |
Clave InChI |
CYSHNHHUIJDRHY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CCC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


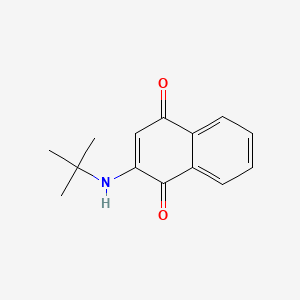
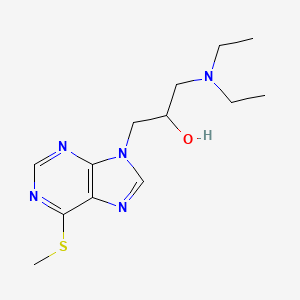
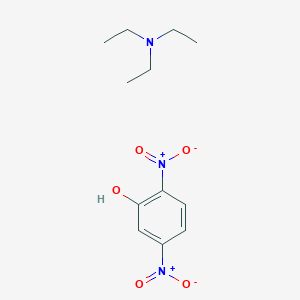
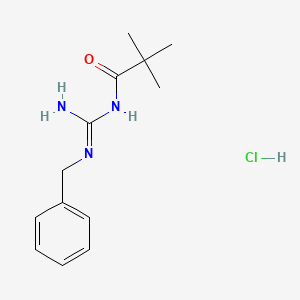
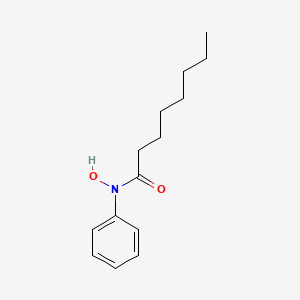
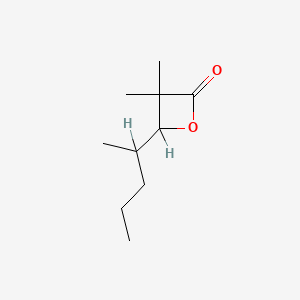
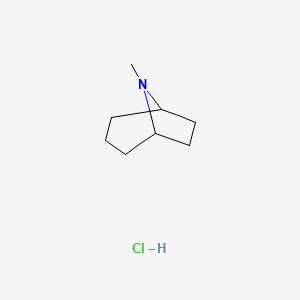
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
